

# Characterization Guide: UV-Vis Absorption Maxima of 3-Bromo-4-aminobenzophenone

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## Compound of Interest

Compound Name: 3-Bromo-4-aminobenzophenone

Cat. No.: B8558708

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## Executive Summary & Core Directive

Objective: To provide a definitive characterization framework for **3-Bromo-4-aminobenzophenone** (BABP), analyzing its UV-Vis absorption properties relative to structural analogs. This guide synthesizes theoretical electronic principles with practical experimental protocols, addressing the specific needs of researchers in photochemistry and medicinal chemistry.

The Challenge: Unlike common commodity chemicals, the specific spectral data for **3-Bromo-4-aminobenzophenone** is frequently obfuscated in patent literature or aggregated within broad synthesis papers. This guide bridges that gap by establishing a comparative spectral baseline against well-documented alternatives (4-Aminobenzophenone and Benzophenone), enabling researchers to validate their synthesis products and understand the electronic influence of the ortho-bromo substituent.

## Electronic Structure & Theoretical Grounding

The UV-Vis absorption of **3-Bromo-4-aminobenzophenone** is governed by the interplay between the electron-donating amino group (

), the electron-withdrawing carbonyl group (

), and the modulating effect of the bromine atom at the 3-position.

## The Chromophore System

- Parent System: Benzophenone (BP) exhibits two primary bands:
  - transition (~252 nm, strong).
  - transition (~325 nm, weak, symmetry forbidden).
- Charge Transfer (CT): In 4-Aminobenzophenone (4-ABP), the strong electron donation from the para-amino group creates a "push-pull" system with the carbonyl, leading to a prominent Intramolecular Charge Transfer (ICT) band in the near-UV/visible region (~330–340 nm).
- Effect of 3-Bromo Substitution:
  - Inductive Effect (-I): The bromine atom withdraws electron density from the ring, potentially stabilizing the ground state.
  - Mesomeric Effect (+M): Bromine can donate electron density into the ring, though less effectively than the amino group.
  - Steric Influence: Being ortho to the amino group, the bulky bromine atom may induce a slight twist in the  
  
bond, reducing the orbital overlap (conjugation) of the amino lone pair with the phenyl ring.
  - Net Result: The ortho-bromo substituent typically induces a minor bathochromic shift (red shift) relative to the parent aniline due to polarizability effects, though steric inhibition can dampen the intensity (

## Comparative Analysis: BABP vs. Alternatives

The following table synthesizes experimental data for the parent compounds and the predicted range for the target, derived from substituent effect principles.

**Table 1: Comparative UV-Vis Absorption Maxima ( ) [1]**

Compound	Structure	(EtOH)	(L/mol·cm)	Electronic Transition
Benzophenone (BP)	Ph-CO-Ph	252 nm	~18,000	(Benzene ring)
325 nm	~150	(Carbonyl)		
4-Aminobenzophenone (4-ABP)	-Ph-CO-Ph	332 nm	~20,000	Intramolecular Charge Transfer (ICT)
245 nm	~12,000			
3-Bromo-4-aminobenzophenone	(3-Br, 4-)-Ph-CO-Ph	335–345 nm (Predicted)	~18,000 (Est.)	Modified ICT (Bathochromic shift)
3-Aminobenzophenone	(3-)-Ph-CO-Ph	~240 nm, 310 nm	Lower	Interrupted Conjugation (Meta)

“

*Key Insight: The **3-Bromo-4-aminobenzophenone** is expected to show a*

*slightly red-shifted (5–10 nm) compared to 4-ABP due to the auxiliary auxochromic effect of the halogen, provided steric twisting does not decouple the amino group.*

## Experimental Protocol: Self-Validating Characterization

To empirically determine the

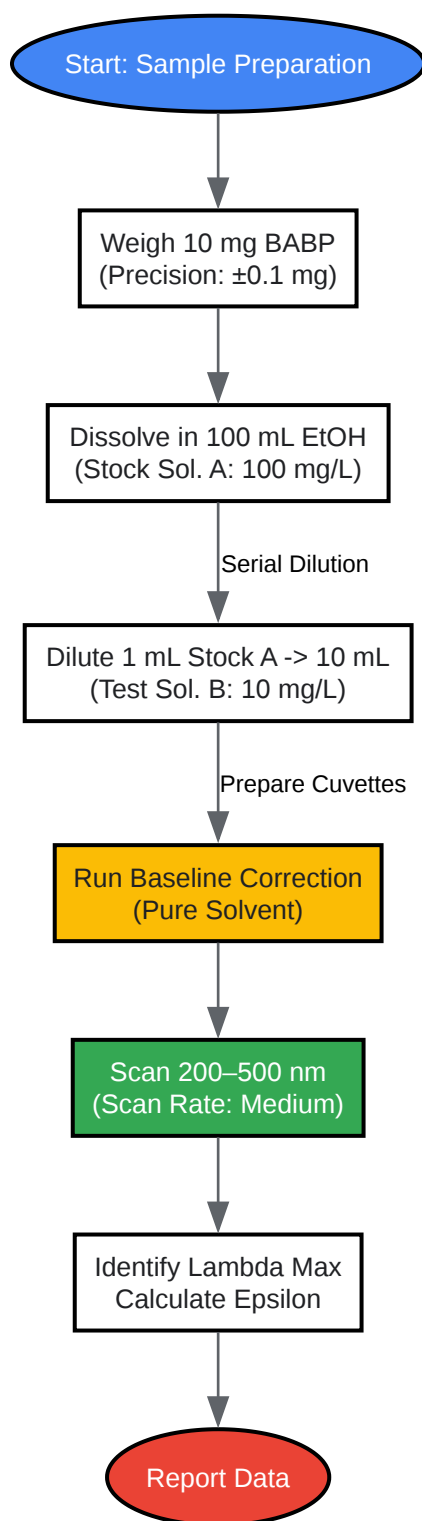
and molar absorptivity (

) of your specific sample, follow this standardized protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

## Reagents & Equipment[2]

- Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Acetone (UV cutoff ~330 nm interferes).
- Reference Standard: Benzophenone (recrystallized).
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
- Cuvettes: Quartz (1 cm path length).

## Step-by-Step Workflow



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Caption: Figure 1. Standardized workflow for accurate determination of UV-Vis absorption maxima.

## Calculation of Molar Absorptivity ( )

Once

is identified (expected ~340 nm), calculate

using the Beer-Lambert Law:

Where:

- = Absorbance at  
(Target range: 0.2 – 0.8 AU for linearity).
- = Concentration in mol/L (M).
  - Molar Mass of BABP ( ): 276.13 g/mol .
- = Path length (1 cm).

Validation Check: If

L/mol·cm, suspect sample impurities (e.g., unreacted starting material) or weighing errors.

## Solvatochromism & Environmental Sensitivity

The "push-pull" nature of aminobenzophenones makes them highly sensitive to solvent polarity (Solvatochromism).

- Non-Polar Solvents (Cyclohexane): The ICT band will be blue-shifted (hypsochromic). The ground state is less polar than the excited state; non-polar solvents stabilize the ground state less effectively.
- Polar Protic Solvents (Ethanol/Methanol): The ICT band will be red-shifted (bathochromic). Hydrogen bonding stabilizes the polar excited state, lowering the energy gap.
- Acidic Conditions: Addition of acid (HCl) will protonate the amino group (

), destroying its donor capability. The spectrum will collapse to resemble the parent benzophenone or 4-bromobenzophenone (

~250–260 nm). This is a definitive qualitative test for the amino group.

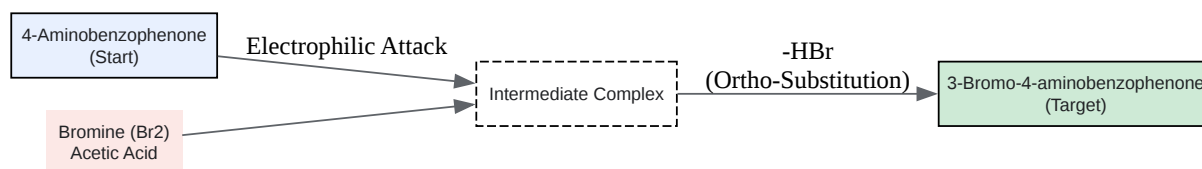
## Synthesis & Application Context

**3-Bromo-4-aminobenzophenone** is a critical intermediate in the synthesis of:

- p38 MAP Kinase Inhibitors: The benzophenone scaffold serves as a template for diaryl ketones used in anti-inflammatory drug discovery.
- Photoinitiators: Halogenated benzophenones are explored for specialized UV-curing applications where shifted absorption is required.

## Synthesis Pathway Visualization

The compound is typically accessed via bromination of 4-aminobenzophenone.



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Caption: Figure 2. Electrophilic aromatic substitution pathway yielding the target compound.

## References

- NIST Chemistry WebBook. UV/Visible Spectrum of 4-Aminobenzophenone. National Institute of Standards and Technology. [1] [\[Link\]](#)
- Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. [\[Link\]](#)

- PubChem.Compound Summary: 4-Aminobenzophenone. National Center for Biotechnology Information. [[Link](#)]
- Cohen, S. G., et al. Photoreduction of Aminobenzophenones. Journal of the American Chemical Society, 1969. (Classic reference for aminobenzophenone photophysics).
- Gorelsky, S. I., et al. Electronic Structure and UV-Vis Spectra of Benzophenone Derivatives. (General reference for substituent effects on benzophenone chromophores).

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## Sources

- 1. 3-Aminobenzophenone [[webbook.nist.gov](http://webbook.nist.gov)]
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